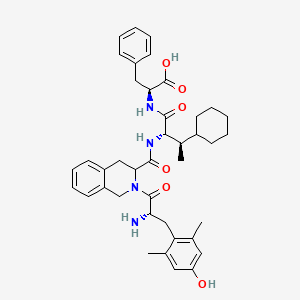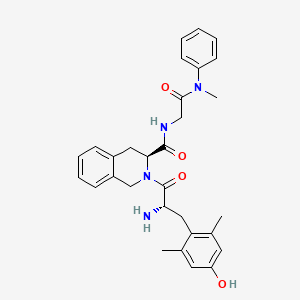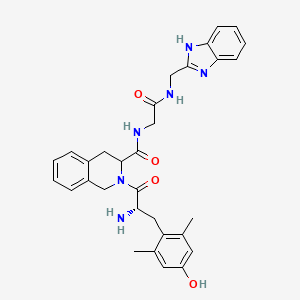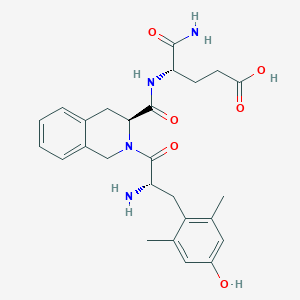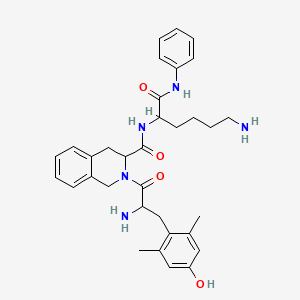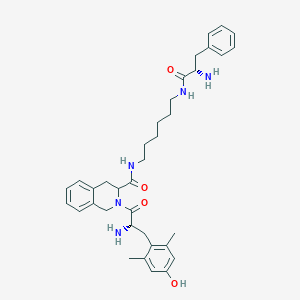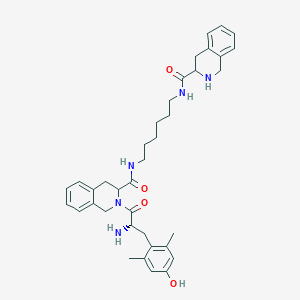![molecular formula C7H12N2 B10849177 Hexahydro-cyclopenta[b]pyrrol-(2Z)-ylideneamine](/img/structure/B10849177.png)
Hexahydro-cyclopenta[b]pyrrol-(2Z)-ylideneamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-cyclopenta[b]pyrrol-(2Z)-ylideneamine is a nitrogen-containing heterocyclic compound It is characterized by a fused ring structure that includes a cyclopentane ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-cyclopenta[b]pyrrol-(2Z)-ylideneamine can be achieved through a sequential bicatalytic route. This method involves the use of calcium (II) and copper (II) salts to promote an aza-Piancatelli/hydroamination sequence. The reaction typically starts with furan and aniline derivatives, which undergo a series of transformations to yield the desired product .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of a dimeric surfactant reaction system. This method is advantageous due to its high conversion rate, minimal waste production, and ease of post-treatment. The process involves mixing N-amino-1,2-cyclopentane dicarboximide with potassium borohydride and a dimeric surfactant, followed by heating to 50-100°C .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-cyclopenta[b]pyrrol-(2Z)-ylideneamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Hexahydro-cyclopenta[b]pyrrol-(2Z)-ylideneamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nitrogen-containing heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of hexahydro-cyclopenta[b]pyrrol-(2Z)-ylideneamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by mimicking the transition state of the enzyme-substrate complex. This inhibition is achieved through the formation of stable complexes with the enzyme, thereby preventing the substrate from binding and undergoing the catalytic reaction .
Comparison with Similar Compounds
Hexahydro-cyclopenta[b]pyrrol-(2Z)-ylideneamine can be compared with other similar compounds, such as:
3,3a,4,5,6,6a-Hexahydrocyclopenta[b]pyrrol-2-amine: This compound shares a similar fused ring structure but differs in the position and nature of the substituents.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-amine |
InChI |
InChI=1S/C7H12N2/c8-7-4-5-2-1-3-6(5)9-7/h5-6H,1-4H2,(H2,8,9) |
InChI Key |
BJTCDQQHCOHHOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=NC2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


